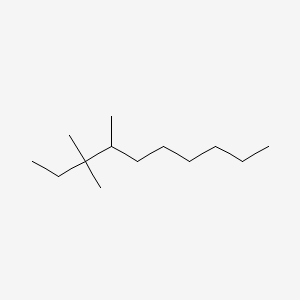

3,3,4-Trimethyldecane

Description

Contextualization of Branched Saturated Hydrocarbons in Organic Chemistry

Alkanes are a fundamental class of organic compounds composed solely of hydrogen and carbon atoms connected by single bonds, making them saturated hydrocarbons. youtube.comnumberanalytics.com Their general molecular formula is CnH2n+2. numberanalytics.comhmdb.ca While the simplest alkanes exist as linear, straight-chain structures, many feature branches of carbon atoms attached to the main chain; these are known as branched alkanes. youtube.comopentextbc.ca These branched structures are structural isomers of their straight-chain counterparts, meaning they share the same molecular formula but have different atomic arrangements and, consequently, distinct physical and chemical properties. youtube.comopentextbc.ca

The structure of alkanes is characterized by sp3 hybridized carbon atoms, resulting in a tetrahedral geometry. numberanalytics.com The naming of branched alkanes follows a systematic set of rules developed by the International Union of Pure and Applied Chemistry (IUPAC). youtube.comopentextbc.ca This system involves identifying the longest continuous carbon chain (the parent chain) and naming the attached smaller alkyl groups or substituents. youtube.comopentextbc.ca

A key physical property that distinguishes branched alkanes from their linear isomers is their boiling point. Branched alkanes typically have lower boiling points because their shape reduces the surface area for intermolecular contact, leading to weaker van der Waals dispersion forces. numberanalytics.com Despite this difference, their chemical reactivity is similar to straight-chain alkanes, as both are relatively inert due to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen bonds. youtube.comlumenlearning.com This general lack of reactivity under most laboratory conditions makes them important as nonpolar solvents and as foundational components in the production of fuels and plastics. youtube.comlumenlearning.comiitk.ac.in

Importance of Decane (B31447) Isomers in Chemical Research

Decane (C10H22) is an alkane hydrocarbon that can exist as 75 different structural isomers. chemicalbook.comebi.ac.uk While the term "decane" often refers to the straight-chain normal-decane (n-decane), its various branched isomers are significant in several areas of chemical research. chemicalbook.comebi.ac.uk All isomers are flammable liquids and are constituents of the paraffin (B1166041) fraction of petroleum, appearing in low concentrations in gasoline and kerosene. chemicalbook.comebi.ac.uk

The study of decane isomers is crucial for understanding fuel properties and petroleum chemistry. taylorandfrancis.com For instance, branched isomers like 2,2,3-trimethyldecane (B1670045) are of interest in fuel applications due to their potential for higher octane (B31449) ratings compared to straight-chain alkanes. cymitquimica.com Researchers also use specific isomers to assign carbon types in the analysis of complex hydrocarbon mixtures like shale oil. taylorandfrancis.com

Furthermore, the behavior of decane isomers at interfaces is a subject of investigation. Studies using Monte Carlo simulations have examined the solid-liquid interfacial structure of decane isomers on metal substrates. tandfonline.com These studies reveal that molecules form layers near the substrate and that the degree of branching influences the density and orientation of the molecules within these layers. tandfonline.com For example, n-decane and 2,2-dimethyloctane (B44098) show a preference for orientations that maximize interactions with the substrate, while the more branched 4-propylheptane (B1618057) exhibits less specific alignment. tandfonline.com The enumeration and classification of all possible decane isomers, including stereoisomers, has also been a topic of interest in chemical education and computational chemistry. acs.org

Specific Research Focus on 3,3,4-Trimethyldecane Isomerism

This compound is a branched alkane with the molecular formula C13H28. guidechem.comchemnet.com It belongs to the class of acyclic branched hydrocarbons and is a structural isomer of tridecane. hmdb.ca While it is a known chemical entity, literature specifically dedicated to this compound is limited. hmdb.ca However, it has been identified in various analytical chemistry contexts.

For example, research employing gas chromatography-mass spectrometry (GC-MS) has detected this compound. It was identified in a study analyzing the phytochemical profile of pomegranate wines. rsc.org It has also been detected as one of several compounds in textile industry wastewater, where its concentration was monitored before and after a biodegradation process. researchgate.net These findings indicate its presence in both natural products and industrial environments, making it a compound of interest in analytical and environmental chemistry.

The physical and chemical properties of this compound have been predicted and cataloged in various chemical databases. These properties are essential for its identification and for understanding its behavior in different chemical systems.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H28 guidechem.comchemnet.com |

| Molecular Weight | 184.36 g/mol guidechem.comchemnet.com |

| CAS Number | 49622-18-6 guidechem.comchemnet.com |

| Boiling Point | 223.6°C at 760 mmHg guidechem.comchemnet.com |

| Density | 0.756 g/cm³ guidechem.comchemnet.com |

| Flash Point | 84.9°C guidechem.comchemnet.com |

| Refractive Index | 1.424 guidechem.comchemnet.com |

| Vapor Pressure | 0.1 ± 0.2 mmHg at 25°C (Predicted) guidechem.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2,3,4,5-pentamethylcyclopentane |

| 1,2,3,4,5-pentamethylcyclopentene |

| 1-methyl,2-propylcyclohexane |

| 2,2,3-trimethylpentane |

| 2,2-dimethyloctane |

| 2,3,4-trimethylpentane |

| This compound |

| 3-ethylpentane |

| 4-propylheptane |

| Butane |

| Decane |

| Methane |

| N-methylbenzeneethanamine |

| n-decane |

| Propane |

Properties

IUPAC Name |

3,3,4-trimethyldecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-6-8-9-10-11-12(3)13(4,5)7-2/h12H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVICXEDVKYYQCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C(C)(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964304 | |

| Record name | 3,3,4-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49622-18-6 | |

| Record name | 3,3,4-Trimethyldecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49622-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4-Trimethyldecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049622186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4-Trimethyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4-Trimethyldecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Nomenclature and Stereochemical Considerations of 3,3,4 Trimethyldecane

IUPAC Naming Conventions for Branched Decanes

The systematic naming of branched alkanes like 3,3,4-Trimethyldecane is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). These conventions ensure a unique and unambiguous name for every organic compound. The process for naming branched decanes, and indeed all branched alkanes, follows a clear set of steps. uiuc.edulibretexts.orgausetute.com.au

First, the longest continuous chain of carbon atoms in the molecule is identified as the parent chain. In the case of this compound, this is a ten-carbon chain, hence the root name "decane".

Next, the carbon atoms of the parent chain are numbered, starting from the end that gives the substituents (the branches) the lowest possible locants (numbers). For this compound, numbering from the end that places the methyl groups at positions 3, 3, and 4 results in the lowest set of locants.

The substituents are then identified and named. In this instance, there are three methyl (-CH3) groups. The presence of multiple identical substituents is indicated by a numerical prefix: "tri-" for three methyl groups.

Finally, the full name is assembled by listing the locants and names of the substituents in alphabetical order before the name of the parent chain. Therefore, the compound is correctly named this compound. youtube.com

Constitutional Isomerism within C13H28 Decane (B31447) Derivatives

Constitutional isomers are compounds that share the same molecular formula but have different structural formulas, meaning the atoms are connected in a different order. The molecular formula C13H28 represents a large number of constitutional isomers, with one source indicating a total of 802 isomers for tridecane. wikipedia.orgbrainly.in These isomers can be categorized based on the length of their parent carbon chain.

Derivatives of decane with the formula C13H28 are those isomers where the longest carbon chain is ten carbons long. These include various trimethyl, ethyl-methyl, and propyl derivatives. Examples of trimethyl decane isomers, aside from this compound, include 2,3,4-Trimethyldecane and 3,3,7-Trimethyldecane. nist.govnih.gov

Below is a table illustrating a selection of constitutional isomers of C13H28 that are derivatives of different parent alkanes, showcasing the vast structural diversity.

| Parent Chain | Example Isomer Name |

| Dodecane | 2-Methyldodecane |

| Undecane | 2,2-Dimethylundecane |

| Decane | This compound |

| Nonane | 5-Butylnonane |

| Octane (B31449) | 3-Ethyl-2,5-dimethylheptane |

| Heptane | 2,2,3,3,4,4-Hexamethylheptane |

| Hexane (B92381) | 2,2,3,3,4,5-Hexamethylhexane |

| Pentane | 3,3-Diethyl-2,2,4,4-tetramethylpentane |

Stereoisomeric Possibilities for this compound (e.g., chirality)

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A key concept in stereoisomerism is chirality, which often arises from the presence of a chiral center – a carbon atom bonded to four different groups.

In the structure of this compound, the carbon atom at the 4-position is a chiral center. It is bonded to four distinct groups: a hydrogen atom, a methyl group (-CH3), a propyl group (-CH2CH2CH3), and a 3,3-dimethyldecyl group. The presence of this single chiral center means that this compound can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other.

Advanced Synthetic Methodologies for Branched Decane Architectures

Strategies for Carbon-Carbon Bond Formation in Branched Alkanes

The creation of the intricate carbon skeleton of 3,3,4-trimethyldecane necessitates sophisticated strategies for the formation of carbon-carbon bonds, particularly those involving the construction of sterically demanding quaternary carbons. Various methodologies, including reductive coupling, cross-coupling reactions, and other catalytic approaches, have been developed to address this synthetic challenge.

Reductive Coupling Processes for Branched Systems

Reductive coupling reactions offer a direct approach to forming carbon-carbon bonds by joining two precursor molecules with the concomitant removal of functional groups.

One of the classical methods for alkane synthesis is the Wurtz reaction , which involves the coupling of two alkyl halides in the presence of sodium metal. In principle, the synthesis of a branched alkane via the Wurtz reaction would involve the coupling of two different alkyl halides. However, this approach is fraught with limitations, particularly when targeting unsymmetrical and sterically hindered molecules like this compound. The use of two different alkyl halides leads to a mixture of products (R-R, R'-R', and R-R'), which are often difficult to separate. Furthermore, the reaction is prone to side reactions, especially with bulky alkyl halides, which can lead to the formation of alkenes through elimination.

A more contemporary and controlled reductive coupling method is the McMurry reaction , which involves the reductive coupling of two carbonyl compounds (ketones or aldehydes) using a low-valent titanium reagent to form an alkene. This alkene can then be hydrogenated to the corresponding alkane. For the synthesis of an unsymmetrical alkane, a cross-McMurry reaction between two different carbonyl compounds would be required. However, controlling the selectivity of such cross-couplings can be challenging and often results in a mixture of homo-coupled and cross-coupled products. While powerful for the synthesis of symmetrical and sterically hindered alkenes, the application of the McMurry reaction to the specific synthesis of this compound would require careful selection of ketone precursors and optimization of reaction conditions to favor the desired heterocoupling.

| Reductive Coupling Method | Description | Advantages | Disadvantages |

| Wurtz Reaction | Coupling of two alkyl halides with sodium metal. | Simple concept. | Low yields, formation of product mixtures with unsymmetrical halides, side reactions (elimination). |

| McMurry Reaction | Reductive coupling of two carbonyl compounds to form an alkene, followed by hydrogenation. | Can create highly substituted C=C bonds. | Difficulty in controlling selectivity in cross-coupling reactions. |

Cross-Coupling Reactions in Branched Hydrocarbon Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. Several of these reactions have shown promise for the synthesis of branched alkanes.

The Kumada coupling , which pairs an organomagnesium compound (Grignard reagent) with an organic halide, is a powerful tool for C-C bond formation. Nickel and palladium are common catalysts for this reaction. A significant advantage of the Kumada coupling is its potential to form bonds between sp3-hybridized carbon atoms, including the construction of sterically hindered quaternary carbon centers. For instance, a nickel-catalyzed Kumada cross-coupling of tertiary alkylmagnesium halides with aryl bromides has been demonstrated to be an efficient process for creating aryl-substituted quaternary centers with minimal isomerization of the tertiary nucleophile. While this specific example involves an aryl group, the underlying principle of coupling a tertiary alkyl nucleophile is directly applicable to the synthesis of highly branched alkanes.

The Negishi coupling utilizes an organozinc reagent and an organic halide, typically catalyzed by palladium or nickel complexes. This reaction is known for its broad scope and high functional group tolerance. The Negishi coupling is particularly noteworthy for its ability to form C(sp3)-C(sp3) bonds, making it a viable strategy for assembling the framework of branched alkanes. The versatility of this reaction allows for the coupling of a wide range of alkylzinc reagents with alkyl halides, providing a pathway to complex hydrocarbon structures.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide, is one of the most widely used cross-coupling reactions. While traditionally employed for the formation of C(sp2)-C(sp2) bonds, recent advancements have extended its application to the formation of C(sp3)-C(sp3) bonds. Palladium-catalyzed Suzuki-Miyaura cross-coupling of alkylboron reagents with alkyl halides now represents a practical method for the synthesis of complex alkanes.

It is important to note that the Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, is primarily used for the formation of C(sp2)-C(sp) bonds. While the resulting alkyne can be subsequently hydrogenated to an alkane, this method is less direct for the construction of the specific branched alkyl structure of this compound compared to the aforementioned C(sp3)-C(sp3) coupling methods.

| Cross-Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst | Potential for Branched Alkane Synthesis |

| Kumada Coupling | Organomagnesium (Grignard) | Alkyl, Aryl, Vinyl | Ni or Pd | High, particularly for tertiary alkyl groups. |

| Negishi Coupling | Organozinc | Alkyl, Aryl, Vinyl | Ni or Pd | High, versatile for C(sp3)-C(sp3) bonds. |

| Suzuki-Miyaura Coupling | Organoboron | Alkyl, Aryl, Vinyl | Pd | Moderate to High, with recent advancements for C(sp3)-C(sp3) bonds. |

| Sonogashira Coupling | Terminal Alkyne | Aryl, Vinyl | Pd/Cu | Indirect, requires subsequent hydrogenation. |

Catalytic Approaches in Branched Alkane Synthesis

Beyond discrete coupling reactions, several catalytic processes are employed, particularly in industrial settings, to produce branched alkanes from more readily available linear feedstocks. These methods, while often producing mixtures, provide insight into the catalytic principles governing alkane skeletal rearrangement.

Hydroisomerization is a key industrial process for converting linear alkanes into their branched isomers, thereby improving the octane (B31449) number of gasoline. This process typically utilizes a bifunctional catalyst, which consists of a noble metal (such as platinum) on an acidic support (like a zeolite). The mechanism involves the dehydrogenation of the n-alkane to an alkene on the metal site, followed by the isomerization of the alkene to a branched alkene on the acidic sites of the support. The branched alkene is then hydrogenated back to a branched alkane on the metal site. The product distribution, including the degree of branching, is influenced by factors such as the pore structure of the zeolite catalyst and the reaction conditions.

Catalytic cracking and reforming are also major refinery processes that can generate branched alkanes. Catalytic cracking breaks down large hydrocarbon molecules into smaller, more valuable ones, including branched alkanes and alkenes, using catalysts like zeolites at high temperatures. Reforming, on the other hand, involves the rearrangement of hydrocarbon structures, often converting straight-chain alkanes into branched isomers and cycloalkanes to enhance fuel quality. Platinum-based catalysts are commonly used in reforming processes.

Alkane metathesis is a more recent catalytic reaction that can rearrange the carbon skeleton of alkanes. This process can convert a single alkane into its next higher and lower homologues. While still an area of active research, alkane metathesis holds potential for the controlled synthesis of specific branched alkanes, although achieving high selectivity for a single, complex isomer like this compound remains a significant challenge.

| Catalytic Process | Description | Catalyst | Typical Products |

| Hydroisomerization | Isomerization of linear alkanes to branched alkanes. | Bifunctional (e.g., Pt on zeolite) | Mixture of branched isomers. |

| Catalytic Cracking | Breakdown of large hydrocarbons into smaller molecules. | Zeolites | Mixture of smaller alkanes and alkenes, including branched structures. |

| Reforming | Rearrangement of hydrocarbon structures. | Platinum-based | Branched alkanes, cycloalkanes, aromatics. |

| Alkane Metathesis | Rearrangement of alkanes to higher and lower homologues. | Tantalum or tungsten hydrides on silica/alumina | Mixture of alkanes with different chain lengths. |

Stereoselective Synthesis of Branched Alkanes

The this compound molecule contains a chiral center at the C4 position. Therefore, its synthesis can, in principle, lead to a racemic mixture of (R)- and (S)-enantiomers. The development of stereoselective synthetic methods allows for the preparation of a single enantiomer, which is crucial in fields such as medicinal chemistry and materials science where chirality can dictate biological activity or physical properties.

Achieving stereoselectivity in the synthesis of a purely aliphatic, branched alkane like this compound is a formidable challenge. Most stereoselective reactions rely on the presence of functional groups to direct the stereochemical outcome. Therefore, a common strategy involves the stereoselective synthesis of a functionalized precursor, followed by the removal of the functional group to yield the target alkane.

For example, asymmetric hydrogenation of a prostereogenic alkene containing the desired carbon skeleton could be a viable approach. Chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are known to effect the enantioselective reduction of double bonds. The synthesis of an appropriate unsaturated precursor to this compound would be the critical first step in this strategy.

Another approach could involve the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective formation of the chiral center. Once the desired stereochemistry is established, the auxiliary is removed. For instance, an Evans' asymmetric alkylation could be employed to set the stereocenter at the C4 position, followed by further transformations to complete the carbon skeleton and remove the auxiliary.

Furthermore, enzymatic reactions can offer high levels of stereoselectivity. Biocatalysts, such as lipases or oxidoreductases, can be used to resolve a racemic mixture of a functionalized precursor or to perform a stereoselective transformation to create the chiral center.

Isolation and Purification Techniques for Branched Alkane Isomers

The synthesis of branched alkanes, particularly through methods that are not perfectly selective, often results in a mixture of structural isomers and, in the case of chiral molecules, stereoisomers. The separation of these isomers is crucial for obtaining a pure sample of the desired compound. Due to the very similar physical properties of alkane isomers, such as boiling point and polarity, their separation can be challenging.

Distillation is a primary technique for separating compounds with different boiling points. While the boiling points of structural isomers of alkanes are often close, fractional distillation under carefully controlled conditions can sometimes be effective, especially if the boiling point differences are significant enough. For instance, highly branched alkanes tend to have lower boiling points than their linear or less branched counterparts.

Chromatography is a powerful set of techniques for separating mixtures. For the nonpolar alkanes, normal-phase chromatography with a nonpolar mobile phase and a polar stationary phase is generally not effective. However, gas chromatography (GC) is an excellent method for both the analysis and, on a preparative scale, the separation of volatile alkane isomers. The choice of the stationary phase in the GC column is critical for achieving good separation.

Adsorption-based separations can also be employed. For example, specific zeolites with well-defined pore structures can selectively adsorb linear or less-branched alkanes, allowing the more highly branched isomers to pass through. This principle is utilized in some industrial processes for upgrading gasoline fractions.

For the separation of enantiomers of a chiral alkane like this compound, specialized techniques are required. Direct separation of the enantiomers of a non-functionalized alkane is extremely difficult. A more common approach is to derivatize the alkane, if possible, or more practically, to resolve a functionalized precursor at an earlier stage of the synthesis. This can be achieved by:

Formation of diastereomers: Reacting the racemic precursor with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent is removed to yield the individual enantiomers.

Chiral chromatography: Using a chiral stationary phase (CSP) in either gas chromatography or high-performance liquid chromatography (HPLC) to directly separate the enantiomers of a suitable precursor.

| Technique | Principle | Application to Branched Alkane Isomers |

| Fractional Distillation | Separation based on differences in boiling points. | Separation of structural isomers with sufficiently different boiling points. |

| Gas Chromatography (GC) | Separation based on differential partitioning between a mobile gas phase and a stationary liquid or solid phase. | Highly effective for the analysis and preparative separation of volatile structural isomers. |

| Adsorption (e.g., with zeolites) | Selective adsorption based on molecular size and shape. | Separation of linear and less-branched alkanes from more highly branched isomers. |

| Diastereomer Formation & Separation | Conversion of enantiomers into diastereomers with different physical properties. | Resolution of enantiomers of a functionalized precursor. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of enantiomers of a suitable precursor. |

Comprehensive Structural Elucidation of 3,3,4 Trimethyldecane Isomers Via Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Branched Alkane Structural Assignment

NMR spectroscopy provides direct information about the carbon skeleton and the chemical environment of hydrogen atoms within a molecule. bhu.ac.in For a complex branched alkane like 3,3,4-trimethyldecane, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete and accurate assignment of all proton and carbon signals.

Proton (¹H) NMR Analysis of Methyl and Methylene (B1212753) Environments

The ¹H NMR spectrum of this compound is characterized by signals in the upfield region, typically between 0.7 and 1.9 ppm, which is characteristic of protons on sp³-hybridized carbons in alkanes. openochem.orgoregonstate.edulibretexts.orgchemistrysteps.com The chemical shift of each proton is influenced by its local electronic environment.

Methyl (CH₃) Protons: The three methyl groups at positions 3 and 4 will exhibit distinct signals. The two methyl groups attached to the quaternary carbon (C3) are chemically equivalent and will appear as a single, sharp singlet, as they have no adjacent protons to couple with. The methyl group at the C4 position will appear as a doublet due to coupling with the single proton on C4. The terminal methyl group of the decane (B31447) chain (at C10) will present as a triplet, coupling to the adjacent methylene (CH₂) group.

Methylene (CH₂) and Methine (CH) Protons: The methylene protons along the straight-chain portion of the molecule and the single methine proton at the C4 branch point will produce a series of complex, overlapping multiplets. stackexchange.com These protons are coupled to multiple, often non-equivalent, neighboring protons, leading to intricate splitting patterns that can be challenging to interpret without further 2D NMR analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| C10-H ₃ | ~0.88 | Triplet (t) | 3H |

| C3-(CH ₃)₂ | ~0.95 | Singlet (s) | 6H |

| C4-CH ₃ | ~0.92 | Doublet (d) | 3H |

| -CH ₂- (Chain) | ~1.2-1.6 | Multiplet (m) | 12H |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

While 1D NMR provides essential information, 2D NMR experiments are indispensable for assembling the complete molecular structure of a complex isomer like this compound. nih.govacs.orgresearchgate.netscispace.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would establish the connectivity from the terminal methyl protons at C10 along the methylene chain and would show a clear correlation between the methine proton at C4 and the protons of the C4-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This powerful technique allows for the definitive assignment of either the proton or carbon spectrum once the other is known, effectively mapping the protons onto the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular framework by identifying longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). researchgate.net For this compound, key HMBC correlations would include signals connecting the protons of the two methyl groups at C3 to both the quaternary carbon C3 and the methine carbon C4. This correlation is unequivocal proof of the dimethyl substitution at the C3 position.

Mass Spectrometry (MS) in Differentiating Branched Alkane Isomers

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For isomeric alkanes, which have identical molecular weights, the differences in their fragmentation are key to their differentiation.

Electron Ionization (EI) Fragmentation Patterns for Branched Hydrocarbons

Under Electron Ionization (EI), organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. Branched alkanes are characterized by preferential cleavage at the branching points. chemguide.co.uk This is because cleavage at these sites leads to the formation of more stable secondary or tertiary carbocations. chemguide.co.uk

For this compound (Molecular Weight: 184.37 g/mol ), the molecular ion peak is expected to be of very low intensity or entirely absent. libretexts.org The fragmentation pattern will be dominated by ions resulting from cleavage around the highly substituted C3 and C4 positions.

Key fragmentation pathways include:

Cleavage at C4-C5: Loss of a hexyl radical (C₆H₁₃•) to form a stable tertiary carbocation at m/z 99.

Cleavage at C3-C4: Loss of a heptyl radical with a methyl branch (C₇H₁₅•) to form a tertiary carbocation at m/z 71.

Loss of an ethyl group from C3: Cleavage of a C-C bond at the quaternary center can lead to the loss of an ethyl radical (C₂H₅•), resulting in an ion at m/z 155.

General Alkane Fragmentation: A series of peaks separated by 14 mass units (CH₂ groups) is also characteristic of alkane fragmentation. libretexts.org

Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Comments |

|---|---|---|

| 155 | [M - C₂H₅]⁺ | Loss of an ethyl group from the quaternary center. |

| 99 | [C₇H₁₅]⁺ | Cleavage at C4-C5, forming a stable tertiary carbocation. |

| 85 | [C₆H₁₃]⁺ | Cleavage at C3-C4 with rearrangement. |

| 71 | [C₅H₁₁]⁺ | Cleavage at C3-C4, forming a stable tertiary carbocation. |

| 57 | [C₄H₉]⁺ | Common and stable butyl cation fragment. |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Characterization

Tandem mass spectrometry (MS/MS) provides an additional layer of structural detail, making it highly effective for distinguishing between isomers that may produce similar initial EI spectra. osti.govnih.govresearchgate.netmdpi.com In an MS/MS experiment, a specific precursor ion from the first stage of mass analysis is selected, isolated, and then subjected to fragmentation, often through collision-induced dissociation (CID). youtube.comnih.govresearchgate.net The resulting product ions are then analyzed in a second stage.

For example, to confirm the structure of this compound, one could select the prominent precursor ion at m/z 99. This ion corresponds to the C₁-C₄ fragment with the positive charge stabilized at C4. Inducing further fragmentation of this m/z 99 ion would yield a characteristic set of product ions. A significant product ion at m/z 71 (loss of ethylene, C₂H₄) would be expected, confirming the presence of the ethyl group attached to the quaternary center within that fragment. By comparing the MS/MS spectra of different precursor ions from an unknown sample with those from reference compounds or known fragmentation pathways, a highly confident structural assignment can be made. osti.govyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound and its isomers, HRMS provides a precise mass measurement that can distinguish its molecular formula, C₁₃H₂₈, from other potential formulas with a similar nominal mass.

The technique relies on determining the exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). The experimentally measured mass is then compared to the theoretical exact mass calculated from the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H). The molecular formula C₁₃H₂₈ has a theoretical monoisotopic mass of 184.2191 atomic mass units (amu). nih.govnih.govnist.gov HRMS instruments can achieve mass accuracies in the low parts-per-million (ppm) range, allowing for the confident assignment of the elemental formula and ruling out other possibilities. colorado.edu This level of precision is essential for confirming the identity of the compound in complex mixtures or when validating newly synthesized standards.

Table 1: HRMS Data for Elemental Composition of this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₈ | nih.gov |

| Theoretical Exact Mass | 184.219100893 Da | nih.govnih.gov |

| Nominal Mass | 184 g/mol | nih.govnih.govnist.gov |

Chromatographic Methods for Isomeric Separation and Analysis

The primary challenge in the analysis of this compound is its existence as part of a complex mixture of structural isomers, all sharing the same molecular formula (C₁₃H₂₈). Chromatographic techniques are essential for the physical separation of these closely related compounds.

Gas Chromatography (GC) for Volatile Branched Alkane Separation

Gas chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds like branched alkanes. The separation is based on the differential partitioning of analytes between a stationary phase (often a high-boiling point liquid coated on the inside of a long, thin capillary column) and a mobile gas phase (typically an inert gas like helium or hydrogen). nih.govnahrainuniv.edu.iq

The elution order of branched alkane isomers is influenced by factors such as boiling point and molecular shape. Generally, more highly branched isomers are more compact, have lower boiling points, and tend to elute earlier than their less branched or linear counterparts. However, isomers with very similar structures and boiling points, such as different trimethyldecane isomers, can be difficult to separate and may co-elute. unl.eduresearchgate.net

To improve separation (resolution), several GC parameters can be optimized:

Column Selection : Using long capillary columns (e.g., 50-100 meters) with non-polar stationary phases (like polysiloxanes) enhances separation. unl.eduresearchgate.net

Temperature Programming : A carefully controlled temperature gradient can improve peak shape and resolve closely eluting compounds. stackexchange.com

Carrier Gas Flow Rate : Optimizing the flow rate of the carrier gas can maximize separation efficiency. core.ac.uk

Retention indices, such as the Kovats Retention Index (KI), are often used to standardize retention times and assist in the identification of specific isomers by comparing experimental values to literature data. unl.eduresearchgate.net

Table 2: Typical GC Parameters for Branched Alkane Separation

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Type | Fused-silica capillary | High resolution |

| Stationary Phase | Non-polar (e.g., DB-1, polysiloxane) | Separation based on boiling point/volatility |

| Column Length | 30 - 100 m | Increased separation efficiency |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase |

Coupling Gas Chromatography with Mass Spectrometry (GC-MS) for Mixture Analysis

While GC can separate isomers, it does not provide definitive structural information. Coupling GC with a mass spectrometer (GC-MS) creates a powerful analytical system where the GC separates the components of a mixture, and the MS provides mass spectral data for each eluting compound, aiding in its identification. nih.gov

As each separated isomer, such as this compound, exits the GC column, it enters the ion source of the mass spectrometer. There, it is typically ionized by electron ionization (EI), which causes the molecule to fragment in a characteristic pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint.

However, mass spectrometry alone is often insufficient for distinguishing between closely related branched alkane isomers, as they can produce very similar fragmentation patterns. researchgate.net The primary diagnostic information comes from the combination of the GC retention time and the mass spectrum. For this compound, the mass spectrum shows characteristic fragment ions, but its definitive identification relies on matching its retention time and spectrum with that of a known analytical standard. nih.gov

Table 3: Key GC-MS Fragmentation Data for this compound

| Feature | m/z Value | Description |

|---|---|---|

| Top Peak | 71 | Most abundant fragment ion |

| 2nd Highest Peak | 43 | A common alkyl fragment |

| 3rd Highest Peak | 70 | Fragment resulting from hydrogen loss |

Source: NIST Mass Spectrometry Data Center nih.gov

Complementary Spectroscopic Techniques for Structural Confirmation

While GC-MS is a cornerstone of isomer analysis, other spectroscopic techniques provide complementary data that can help confirm the structural assignments.

Infrared (IR) Spectroscopy for Characteristic Alkane Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. rsc.org While the IR spectra of alkanes are relatively simple, they provide clear evidence for the presence of C-H and C-C single bonds. orgchemboulder.comlibretexts.org

For a branched alkane like this compound, the spectrum is dominated by strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. libretexts.orguobabylon.edu.iq C-H bending vibrations also provide structural clues. For instance, the presence of methyl (-CH₃) groups results in characteristic bending absorptions around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). quimicaorganica.org The branching pattern in this compound, which includes a gem-dimethyl group (two methyls on the same carbon, C3) and another methyl group on an adjacent carbon (C4), can influence the appearance and splitting of these bending bands. For example, the presence of a tert-butyl-like structure (at C3) can cause the symmetric bending band to split into two distinct peaks. quimicaorganica.org

Table 4: Characteristic IR Absorption Bands for Alkanes

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ CH, CH₂, CH₃) | 2850 - 3000 | Strong |

| C-H Bend (CH₂ scissors) | ~1465 | Medium |

| C-H Bend (CH₃ asymmetric) | ~1450 | Medium |

| C-H Bend (CH₃ symmetric) | ~1375 | Medium |

X-ray Crystallography for Solid-State Structure Elucidation

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dimethylhexane |

| 4-methyloctane |

| 2,3-dimethylheptane |

| 2,2,4-trimethylhexane |

| 2-butanol |

| 2-bromopentane |

| ethyl-a-bromopropionate |

| ethyl-a-bromobutyrate |

| 2-chlorobutane |

| 2-bromobutane |

| 2-pentanol |

| 3-methyl-2-butanol |

| 2-methyl-1-butanol |

| 2-octanol |

| 2-bromooctane |

| 2-methoxyoctane |

| methyl-2-bromobutyrate |

Computational Chemistry Assisted Structure Elucidation (CASE) for Complex Alkane Isomers

The structural elucidation of complex alkane isomers, such as the various forms of trimethyldecane, presents a significant analytical challenge. Due to the subtle differences in their physical properties and the often-congested nature of their spectroscopic data, unambiguous identification through experimental methods alone can be difficult. Computer-Assisted Structure Elucidation (CASE) has emerged as an indispensable tool in this domain, integrating computational chemistry with experimental data to resolve structural ambiguities. researcher.life This approach is particularly valuable for highly branched alkanes where numerous constitutional isomers exist. sparknotes.comlibretexts.org

The core principle of CASE involves generating all possible isomeric structures for a given molecular formula and then using computational methods to predict their spectroscopic properties. frontiersin.org These predicted data are then systematically compared against the experimental spectra of the unknown compound to identify the most probable structure.

Quantum Mechanical Calculations for Isomer Analysis

At the heart of modern CASE methodologies are quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely used approach for its balance of accuracy and computational efficiency. nih.govnih.gov For a set of potential alkane isomers like this compound, 3,4,4-trimethyldecane, and 2,3,4-trimethyldecane, the process typically involves several key steps:

Geometry Optimization: The three-dimensional structure of each candidate isomer is optimized to find its lowest energy conformation. DFT methods are effective in handling the complex electron correlation problems that can arise in branched alkanes. nih.gov

Energy Calculation: The relative energies of the optimized structures are calculated. Isomers with lower calculated energies are generally more stable and thus more likely to be the correct structure, although this is not a definitive criterion on its own.

Spectroscopic Prediction: Following geometry optimization, the NMR chemical shifts (¹³C and ¹H) are calculated. nih.gov This is the most critical step for structure elucidation, as the predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus, which is unique for each isomer. frontiersin.orgd-nb.info

The accuracy of these predictions has increased significantly, with modern machine learning algorithms often being used in synergy with DFT calculations to refine the results and reduce computational cost. frontiersin.orgresearchgate.net

Comparative Analysis: Predicted vs. Experimental Data

The final step in the CASE workflow is the direct comparison of the computationally predicted NMR data for each potential isomer with the experimentally obtained spectra. For instance, the ¹³C NMR spectrum is particularly powerful for distinguishing alkane isomers. Each unique carbon atom in a molecule produces a distinct signal, and the chemical shift of that signal is a fingerprint of its structural environment.

Consider the challenge of distinguishing this compound from its isomer, 3,4,4-trimethyldecane. While both are C₁₃H₂₈ isomers, the connectivity of the methyl groups is different, leading to subtle but predictable differences in their respective ¹³C NMR spectra.

| Carbon Position | Isomer Candidate | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation |Pred - Exp| |

|---|---|---|---|---|

| C3 | This compound | 34.1 | 33.9 | 0.2 |

| 3,4,4-Trimethyldecane | 41.5 | 7.6 | ||

| C4 | This compound | 43.2 | 43.1 | 0.1 |

| 3,4,4-Trimethyldecane | 36.8 | 6.3 | ||

| Quaternary Carbons | This compound | 34.1 (C3) | 36.8 (C4) | 2.7 |

| 3,4,4-Trimethyldecane | 36.9 (C4) | 0.1 |

Note: The data in the table above are illustrative examples for demonstrating the CASE methodology and are not based on actual experimental and computational results for these specific molecules.

| Computational Method | Application in Structure Elucidation | Typical Software/Theory Level |

|---|---|---|

| Molecular Mechanics (MM) | Initial conformational search and generation of low-energy geometries. | MMFF, AMBER |

| Density Functional Theory (DFT) | Accurate geometry optimization and calculation of relative isomer energies. acs.org | Gaussian, ORCA (B3LYP, ωB97X-D functionals) |

| Quantum Mechanical NMR Prediction | Calculation of ¹³C and ¹H chemical shifts and coupling constants for candidate structures. | GIAO method within DFT calculations |

| Machine Learning (ML) Models | Rapid and accurate prediction of NMR properties, often trained on DFT-calculated data to improve speed. d-nb.info | Graph Neural Networks, Custom Scripts (e.g., Python-based) |

Computational and Theoretical Investigations of 3,3,4 Trimethyldecane and Its Isomers

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are a fundamental tool for determining the precise three-dimensional structure and conformational landscape of molecules like 3,3,4-trimethyldecane. wavefun.comresearchgate.net These calculations solve the Schrödinger equation for a given molecule, yielding information about its electronic structure, energy, and geometry. acs.org

Conformational analysis involves identifying the different spatial arrangements of a molecule that arise from rotation around its single bonds. libretexts.org These different arrangements are known as conformers or conformational isomers. maricopa.edu For a branched alkane such as this compound, the large number of carbon-carbon single bonds allows for a multitude of possible conformations. The two most basic and important conformations are the staggered and eclipsed forms. libretexts.orgmaricopa.edu

Staggered Conformation: This is the most stable arrangement, where the atoms or groups on adjacent carbons are positioned as far apart as possible, minimizing repulsive forces. The dihedral angle between the largest groups is typically 180°, a specific arrangement known as the anti conformation. maricopa.edu

Eclipsed Conformation: This is the least stable arrangement, where atoms or groups on adjacent carbons are aligned with each other, maximizing torsional strain due to electronic repulsion between the bonds. libretexts.org

Quantum mechanical methods, such as ab initio calculations and Density Functional Theory (DFT), are used to model these conformations and calculate their potential energies. acs.orguwosh.edu By systematically rotating the dihedral angles of the carbon backbone and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers (like staggered and gauche arrangements), while the maxima represent the transition states between them (eclipsed arrangements). maricopa.edu The energy difference between the most and least stable conformations is known as the barrier to rotation. maricopa.edu For complex molecules, an extensive search of all possible staggered conformations is performed to build a comprehensive catalogue of energy minima. nih.gov

Table 1: Energy Costs for Interactions in Alkane Conformations This table provides typical energy costs associated with different types of strains in alkane conformations, which are calculated using quantum chemical methods.

| Interaction | Cause | Energy Cost (kJ/mol) |

| H-H eclipsing | Torsional strain | 4.0 |

| C-H eclipsing | Torsional strain | 6.0 |

| C-C eclipsing | Torsional strain | 11.0 |

| Gauche C-C/C-C | Steric strain | 3.8 |

| Data sourced from general principles of conformational analysis. maricopa.edu |

Molecular Dynamics Simulations for Intermolecular Interactions in Branched Alkanes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements and interactions of atoms and molecules over time. acs.orguiowa.edu For branched alkanes like this compound, MD simulations provide crucial insights into intermolecular forces and bulk properties. researchgate.net

In an MD simulation, atoms are treated as classical particles, and their interactions are described by a set of potential energy functions known as a force field. github.ionih.gov The force field includes terms for both bonded interactions (bond stretching, angle bending, torsions) and non-bonded interactions. github.io The non-bonded interactions are particularly important for understanding the collective behavior of alkane molecules and are dominated by van der Waals forces (specifically, London dispersion forces). tutorchase.comuniversalclass.com These weak, temporary attractive forces arise from fluctuating electron distributions in the molecules. tutorchase.com

The calculation of non-bonded interactions is the most computationally intensive part of an MD simulation, as the number of potential pairs increases with the square of the number of atoms. github.io To manage this, simulations often use a cutoff distance, ignoring interactions between atoms that are far apart. github.io By solving Newton's equations of motion iteratively, MD simulations generate a trajectory that describes how the positions and velocities of all atoms in the system evolve over time. rug.nlarxiv.org

Analysis of these trajectories reveals information about:

Conformational Transitions: How the molecule switches between different rotational isomeric states (trans, gauche+, gauche-). acs.org

Diffusion and Relaxation: How molecules move and how local chain dynamics relax, which can be correlated with experimental data like NMR relaxation times. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies of Branched Alkane Topologies

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to predict the physicochemical properties of molecules based on their chemical structure. researchgate.netnthu.edu.tw QSPR models establish a mathematical correlation between a molecule's properties and numerical descriptors derived from its molecular structure. researchgate.netfrontiersin.org This approach is particularly valuable for alkanes, where properties like boiling point, molar volume, and critical temperature are highly dependent on the size and degree of branching of the carbon skeleton. tutorchase.comresearchgate.net

The fundamental process of a QSPR study involves:

Defining a set of molecules (e.g., various isomers of tridecane) with known experimental properties. researchgate.net

Calculating numerical descriptors, known as topological indices, for each molecule that captures its structural features. echemcom.com

Using statistical methods, such as linear or quadratic regression, to build a mathematical model that links the descriptors to the properties. researchgate.net

Validating the model to ensure its predictive accuracy. researchgate.net

Topological descriptors (or indices) are numerical values calculated from the graph representation of a molecule, where atoms are vertices and bonds are edges. echemcom.comrefaad.com These indices translate the chemical structure into a number that quantifies aspects like size, shape, and branching. researchgate.net They are essential for QSPR studies. echemcom.com

Several key topological indices have been developed and applied to branched alkanes:

Randić Index (χ): One of the most widely used descriptors, calculated from the degrees of adjacent vertices. It is highly effective at characterizing molecular branching. echemcom.com

Atom-Bond Connectivity (ABC) Index: This index has been shown to be a good predictor of the heat of formation of alkanes. researchgate.net

These descriptors, along with many others, serve as the independent variables in QSPR models, allowing the complex topology of a branched alkane to be correlated with its macroscopic properties. researchgate.netinternationalpubls.com

The core of a QSPR study is the correlation of structural parameters (represented by topological indices) with experimentally measured or theoretically derived properties. researchgate.netmdpi.com For branched alkanes, researchers have successfully developed regression models to predict various physicochemical properties. researchgate.netbiointerfaceresearch.com

For instance, a simple linear regression model takes the form: Property = a * (Topological Index) + b

Where 'a' and 'b' are constants determined from fitting the model to experimental data. researchgate.net More complex quadratic or multi-variable models can also be used to improve accuracy. researchgate.net Studies have shown strong correlations between topological indices and properties like boiling point (bp), molar volume (mv), molar refraction (mr), and critical temperature (ct). researchgate.netresearchgate.net The correlation coefficient (r) is a measure of the quality of the fit, with values closer to 1.0 indicating a strong correlation. frontiersin.org

Table 2: Example of a QSPR Linear Regression Model for Alkanes This table illustrates the general form of results from a QSPR study, showing the correlation between a topological index (the Reverse Randić Index, RR) and various physical properties for a set of 67 alkanes.

| Property | Linear Model Equation |

| Boiling Point (bp) | bp = -36.550 + 10.479 * [RR(G)] |

| Molar Volume (mv) | mv = 88.599 + 5.283 * [RR(G)] |

| Molar Refraction (mr) | mr = 10.916 + 1.613 * [RR(G)] |

| Critical Temperature (ct) | ct = 94.651 + 13.654 * [RR(G)] |

| This data is illustrative of the models developed in QSPR analyses of alkanes. researchgate.net |

Theoretical Studies on Isomeric Energy Differences and Stability

Theoretical studies are crucial for understanding the relative stabilities of constitutional isomers like this compound and its linear or less-branched counterparts. scirp.orgyoutube.com A general observation, known as the "alkane branching effect," is that branched alkanes are often more stable (i.e., have a lower heat of formation) than their straight-chain isomers. youtube.comscilit.com

This increased stability can be attributed to several factors:

Intramolecular Interactions: While severe steric hindrance can be destabilizing, certain non-bonded interactions in a compact, branched structure can be stabilizing compared to the more flexible linear chain. ucalgary.ca

Electron Correlation: More advanced ab initio calculations show that electron correlation effects between electrons in 1,3-alkyl groups (interactions between groups separated by one carbon atom) are largely responsible for the enhanced stability of branched alkanes. scilit.com

Computational methods can precisely calculate the ground-state energies of different isomers. The difference in these calculated energies provides a quantitative measure of their relative stability. scirp.org For example, theoretical calculations can confirm that isomers like 2-methylpropane (isobutane) are more stable than n-butane. ucalgary.ca These studies often involve calculating heats of formation or total electronic energies for a series of isomers and comparing the values. scirp.orgresearchgate.net

Table 3: Theoretical Relative Stabilities of Selected C8H18 Isomers This table shows an example of calculated relative energies for octane (B31449) isomers, illustrating the general principle that increased branching leads to greater stability. A more negative value indicates greater stability.

| Isomer | Relative Energy (kJ/mol) |

| n-Octane | 0.00 |

| 2-Methylheptane | -7.53 |

| 3-Methylheptane | -6.28 |

| 2,2-Dimethylhexane | -20.46 |

| 2,3-Dimethylhexane | -14.85 |

| 2,2,4-Trimethylpentane | -19.62 |

| Note: This data is illustrative for C8 isomers to demonstrate the trend. Specific values for C13 isomers like this compound would require dedicated calculations but would follow a similar trend where more branched structures are generally more stable. |

Reactivity and Mechanistic Studies Pertaining to Branched Decane Systems

Radical Reactions in Highly Branched Alkanes

Alkanes can undergo substitution reactions with halogens (a process known as halogenation) in the presence of heat or ultraviolet (UV) light. chemistrystudent.com This reaction proceeds through a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. learnbin.netlumenlearning.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) into two highly reactive halogen radicals, using energy from light or heat. chemistrystudent.commsu.edu

Propagation: A halogen radical abstracts a hydrogen atom from the alkane molecule, forming a hydrogen halide and an alkyl radical. lumenlearning.com This alkyl radical then reacts with another halogen molecule to produce a haloalkane and a new halogen radical, which continues the chain. learnbin.net

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical molecule. chemistrystudent.com

The regioselectivity of the propagation step is determined by the stability of the alkyl radical formed. scribd.com Because the stability of alkyl radicals follows the order tertiary > secondary > primary, hydrogen abstraction will occur preferentially at the carbon atom that yields the most stable radical.

For 3,3,4-Trimethyldecane , the molecule possesses hydrogen atoms on tertiary, secondary, and primary carbons. During a radical halogenation reaction, the halogen radical will preferentially abstract the single hydrogen atom from the tertiary carbon at position 4. This is because the formation of the tertiary radical is energetically more favorable than the formation of secondary or primary radicals. While abstraction at secondary positions is also possible, it occurs at a slower rate, and abstraction from the primary methyl groups is the least likely. Therefore, the major monosubstituted product of a radical halogenation of this compound would be 4-halo-3,3,4-trimethyldecane.

Predicted Regioselectivity in Radical Halogenation of this compound

| Position of H Abstraction | Type of Alkyl Radical Formed | Relative Stability of Radical | Expected Product Yield |

|---|---|---|---|

| C-4 | Tertiary | Highest | Major Product |

| C-2, C-5, C-6, C-7, C-8, C-9 | Secondary | Intermediate | Minor Products |

| C-1, C-10, Methyl Groups | Primary | Lowest | Trace Products |

Catalytic Transformations Involving Branched Decanes (e.g., isomerization, cracking)

In industrial applications, particularly in the petrochemical industry, branched decanes are involved in several crucial catalytic transformations designed to improve fuel quality or produce valuable chemical feedstocks.

Isomerization

Isomerization is a process that rearranges the structure of straight-chain alkanes into their more highly branched isomers. researchgate.net This is commercially important because branched alkanes have higher octane (B31449) numbers, making them more desirable components of gasoline. youtube.com The reaction is typically carried out using a bifunctional catalyst, such as platinum supported on an acidic zeolite, at moderate temperatures. mdpi.com

The mechanism for hydroisomerization involves several steps: researchgate.net

Dehydrogenation of the alkane on a metal site (e.g., platinum) to form an alkene.

Protonation of the alkene on an acid site of the catalyst (e.g., zeolite) to form a carbocation.

Rearrangement (isomerization) of the carbocation to a more stable, branched carbocation.

Deprotonation to form a branched alkene.

Hydrogenation of the branched alkene on the metal site to yield the final branched alkane product.

While this compound is already a branched alkane, it could theoretically undergo further skeletal isomerization under these conditions to form other C₁₃H₂₈ isomers. However, the primary industrial focus of isomerization is the conversion of less valuable linear alkanes (like n-decane) into branched forms.

Cracking

Cracking is a process that breaks down large, complex hydrocarbon molecules into smaller, more useful ones, such as light olefins (ethylene, propylene) and gasoline-range alkanes. chemguide.co.uknagwa.com This can be achieved through two primary methods:

Thermal Cracking: This process uses high temperatures (450°C to 750°C) and high pressures to break C-C bonds via a free-radical mechanism. chemguide.co.uk It tends to produce a high proportion of alkenes. chemguide.co.uk

Catalytic Cracking: This method uses a catalyst, typically a zeolite, to facilitate the cracking process at lower temperatures (around 500°C). chemguide.co.uk It proceeds through an ionic mechanism involving carbocation intermediates and is highly effective at producing branched alkanes and aromatic compounds suitable for high-octane gasoline. chemguide.co.uk

Comparison of Cracking Processes

| Process | Conditions | Mechanism | Primary Products |

|---|---|---|---|

| Thermal Cracking | High Temp (450-750°C), High Pressure | Free Radical | Alkenes (e.g., ethene) |

| Catalytic Cracking | Lower Temp (~500°C), Moderate Pressure, Zeolite Catalyst | Ionic (Carbocation) | Branched Alkanes, Aromatic Hydrocarbons |

Advanced Applications of Branched Decane Structures in Chemical Science and Engineering

Role of Branched Alkanes in Separation Processes (e.g., zeolite adsorption)

The separation of hydrocarbon isomers is a critical process in the petrochemical industry, particularly for upgrading gasoline octane (B31449) numbers. Branched alkanes, with their distinct molecular shapes and sizes compared to their linear counterparts, play a central role in separation technologies based on selective adsorption, most notably using zeolites. plu.mxcpachem.combohrium.com

Zeolites are microporous crystalline aluminosilicates with a well-defined pore structure. alpharesources.comthegoodscentscompany.com This structure allows them to act as molecular sieves. For instance, zeolite 5A has a pore opening of approximately 5 angstroms, which is large enough to allow linear alkanes to enter but excludes the bulkier branched isomers. bohrium.comgoogle.com This size-exclusion principle is the basis for the industrial separation of n-alkanes from iso-alkanes, thereby enriching the product stream with high-octane branched components.

The efficiency of this separation is dependent on the degree of branching of the alkane isomers. While zeolites like 5A are effective at separating linear from branched alkanes, other materials are being explored for finer separations between different branched isomers (e.g., monobranched vs. dibranched). plu.mxcpachem.com Zeolites such as BETA have shown the ability to discriminate between mono- and dibranched hexane (B92381) isomers through a thermodynamically controlled mechanism. google.comwikipedia.org The shape and size of the branched alkane dictates its interaction with the zeolite framework, influencing its adsorption and diffusion behavior. epo.orgreference-materials.com

Metal-organic frameworks (MOFs) are another class of porous materials being investigated for their potential in separating branched alkanes. google.comscience.govlibretexts.orgnist.gov Some MOFs exhibit a thermodynamically driven separation of hexane isomers based on their degree of branching. science.govlibretexts.org The synergistic use of zeolites and MOFs in a mixed-bed adsorbent strategy has been proposed as an innovative approach to achieve more efficient separation of hydrocarbon isomers for octane upgrading. google.comscience.govlibretexts.orgnist.gov

Table 1: Adsorbent Materials for Branched Alkane Separation

| Adsorbent | Separation Principle | Target Separation |

|---|---|---|

| Zeolite 5A | Molecular Sieving (Size Exclusion) | Linear vs. Branched Alkanes |

| Zeolite BETA | Thermodynamically Controlled | Mono- vs. Di-branched Alkanes |

| Silicalite (MFI) | Kinetically Driven | Separation of Branched Isomers |

Branched Alkanes as Standards and Reference Materials in Analytical Chemistry

In analytical chemistry, particularly within the petroleum and petrochemical industries, the accurate identification and quantification of individual hydrocarbon components is paramount. Branched alkanes, including various isomers of decane (B31447), serve as essential standards and reference materials for these analytical procedures. bioszeparacio.hufishersci.comcpachem.comeurofinsus.comaccustandard.comkoehlerinstrument.com

Certified Reference Materials (CRMs) are crucial for calibrating analytical instruments, validating methods, and ensuring the quality and comparability of measurement results. alpharesources.comreference-materials.com In the context of hydrocarbon analysis, CRMs often consist of complex mixtures of linear and branched alkanes that mimic the composition of real-world samples like gasoline or diesel fuel. bioszeparacio.hueurofinsus.comaccustandard.com These standards are used in techniques such as gas chromatography (GC) to determine the retention times and response factors of individual isomers. fishersci.com

While specific, highly-branched isomers like 3,3,4-trimethyldecane may not be commonly available as individual certified reference materials, they are components of the broader class of C13 alkanes that are of analytical interest. The NIST (National Institute of Standards and Technology) Chemistry WebBook, for example, contains information on various trimethyl-decane isomers, which is vital for their identification in complex hydrocarbon mixtures. nist.gov Companies that specialize in chemical standards offer a wide range of hydrocarbon CRMs, including mixtures of alkanes, for petroleum analysis. cpachem.comalpharesources.combioszeparacio.hufishersci.comcpachem.comaccustandard.comkoehlerinstrument.com

The use of these standards is mandated by various ASTM International methods for the analysis of petroleum products. fishersci.comkoehlerinstrument.com For example, simulated distillation (SIMDIS) by GC is a common technique used to determine the boiling point range distribution of petroleum fractions, and it relies on well-characterized hydrocarbon standards for calibration.

Table 2: Application of Branched Alkanes in Analytical Standards

| Analytical Technique | Purpose | Role of Branched Alkane Standards |

|---|---|---|

| Gas Chromatography (GC) | Separation and Quantification | Calibration, Retention Time Markers, Response Factor Determination |

| Simulated Distillation (SIMDIS) | Boiling Point Distribution Analysis | Calibration of Boiling Point vs. Retention Time |

Q & A

Q. What are the key challenges in synthesizing 3,3,4-trimethyldecane with high purity, and what methodologies are recommended for its characterization?

Synthesis of branched alkanes like this compound requires precise control over regioselectivity to avoid isomerization. Methods such as Grignard reactions or alkylation of pre-functionalized intermediates are commonly used. Characterization should combine gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and purity, and nuclear magnetic resonance (NMR) spectroscopy (particularly and DEPT-135 NMR) to resolve branching patterns . Challenges include isolating the target isomer from structurally similar byproducts (e.g., 2,3,4-trimethyldecane or 3,4,5-trimethyldecane), necessitating rigorous fractional distillation .

Q. How do IUPAC naming rules resolve ambiguities in the substituent numbering of this compound?

The IUPAC prioritizes the lowest possible numbers for substituents, even if the sum of positions is higher. For example, 2,7,8-trimethyldecane (sum = 17) is preferred over 3,4,9-trimethyldecane (sum = 16) because the first substituent is assigned the lowest number (2 vs. 3). This rule ensures systematic naming despite potential contradictions in substituent position sums .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include density (predicted ~0.754 g/cm), boiling point (~222°C), and log P (estimated >6.0), which influence solvent selection and purification strategies. These values are derived from computational models (e.g., EPI Suite) or extrapolated from structurally similar alkanes due to limited experimental data . Always validate predictions using experimental techniques like differential scanning calorimetry (DSC) for phase transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data for branched alkanes like this compound?

Data discrepancies often arise from isomer contamination or inconsistent analytical methods. To address this:

- Cross-validate results using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm structural integrity .

- Compare data against authoritative databases (e.g., NIST Chemistry WebBook) or peer-reviewed studies, avoiding non-curated sources like .

- Replicate synthesis under controlled conditions (e.g., inert atmosphere) to minimize oxidative byproducts .

Q. What experimental design principles are critical for studying the environmental behavior of this compound?

- Sample preparation : Use isotopically labeled analogs (e.g., -enriched) to track degradation pathways via isotope-ratio mass spectrometry .

- Ecotoxicology assays : Include positive controls (e.g., n-alkanes) and negative controls (solvent-only) to distinguish toxicity attributable to branching vs. chain length .

- Data reproducibility : Document reagent sources (e.g., CAS 496-11-7), purity grades, and storage conditions to ensure consistency across studies .

Q. What gaps exist in the mechanistic understanding of this compound’s reactivity, and how can they be addressed?

Limited data on its oxidation kinetics and stereoelectronic effects due to branching pose challenges. Advanced approaches include:

- Computational modeling : Use density functional theory (DFT) to predict reaction pathways and compare with experimental outcomes (e.g., ozonolysis products) .

- Synchrotron-based techniques : Employ X-ray absorption spectroscopy (XAS) to study electronic structure and radical formation during thermal decomposition .

- Collaborative studies : Partner with industrial labs to access specialized instrumentation (e.g., ultrafast transient absorption spectroscopy) .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed journals over vendor catalogs (e.g., Kanto Reagents) for mechanistic insights. Use databases like PubMed and SciFinder with search terms like "branched alkanes AND synthesis" .

- Data Reporting : Adhere to ICMJE guidelines for documenting chemical sources, including CAS numbers, batch IDs, and purity assays .

- Ethical Considerations : Avoid speculative claims about applications (e.g., biofuels) without empirical evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.